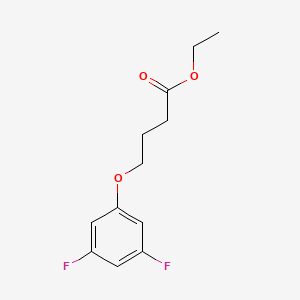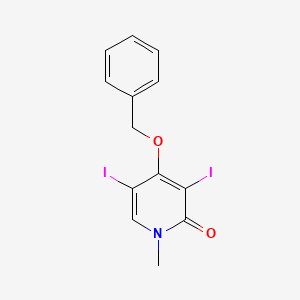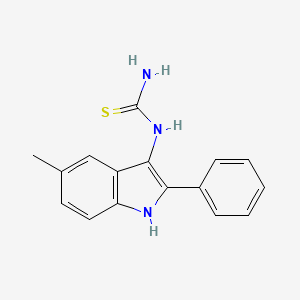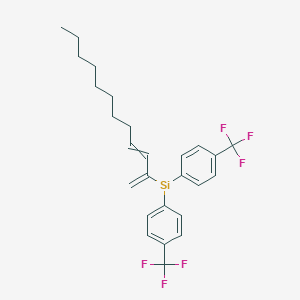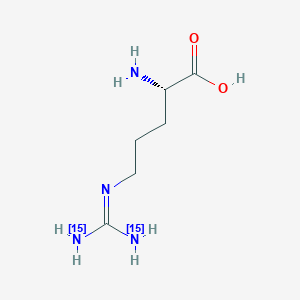
L-Arginine-amidino-15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Arginine-amidino-15N2 is a labeled derivative of L-Arginine, an amino acid that plays a crucial role in various physiological processes. The compound is specifically labeled with nitrogen-15 isotopes at the amidino group, making it valuable for metabolic and biochemical studies. This isotopic labeling allows researchers to trace and analyze the metabolic pathways and interactions of L-Arginine in biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine-amidino-15N2 typically involves the incorporation of nitrogen-15 isotopes into the amidino group of L-Arginine. This can be achieved through a series of chemical reactions, including amidination and isotopic exchange reactions. The reaction conditions often require controlled environments to ensure the selective incorporation of the nitrogen-15 isotopes.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process includes the use of isotopically labeled precursors and optimized reaction conditions to achieve high yields and purity. The production is carried out in specialized facilities equipped with the necessary infrastructure for handling isotopic compounds.
化学反応の分析
Types of Reactions
L-Arginine-amidino-15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitric oxide, a crucial signaling molecule in the body.
Reduction: Reduction reactions can convert the amidino group to other functional groups.
Substitution: The amidino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include nitric oxide, various substituted derivatives of L-Arginine, and reduced forms of the compound. These products are often analyzed using advanced spectroscopic and chromatographic techniques to determine their structure and purity.
科学的研究の応用
L-Arginine-amidino-15N2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of nitrogen metabolism and biochemical pathways.
Biology: Helps in understanding the role of L-Arginine in cellular processes and metabolic functions.
Medicine: Investigated for its potential therapeutic applications in treating cardiovascular diseases, immune disorders, and metabolic conditions.
Industry: Utilized in the production of labeled compounds for research and development in pharmaceuticals and biotechnology.
作用機序
The mechanism of action of L-Arginine-amidino-15N2 involves its conversion to nitric oxide through enzymatic reactions. Nitric oxide is a key signaling molecule that regulates various physiological processes, including vasodilation, neurotransmission, and immune response. The compound interacts with enzymes such as nitric oxide synthase, which catalyzes the conversion of L-Arginine to nitric oxide. This interaction involves the transfer of electrons and the incorporation of oxygen molecules, leading to the formation of nitric oxide and other metabolites.
類似化合物との比較
L-Arginine-amidino-15N2 is unique due to its isotopic labeling, which allows for precise tracing and analysis in metabolic studies. Similar compounds include:
L-Arginine: The non-labeled form, widely used in various biological and medical applications.
L-Citrulline: Another amino acid involved in the urea cycle and nitric oxide production.
L-Ornithine: Plays a role in the urea cycle and is a precursor to L-Arginine.
The isotopic labeling of this compound provides a distinct advantage in research applications, enabling detailed studies of nitrogen metabolism and biochemical pathways.
特性
CAS番号 |
59681-33-3 |
|---|---|
分子式 |
C6H14N4O2 |
分子量 |
176.19 g/mol |
IUPAC名 |
(2S)-2-amino-5-[bis(15N)(azanyl)methylideneamino]pentanoic acid |
InChI |
InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m0/s1/i8+1,9+1 |
InChIキー |
ODKSFYDXXFIFQN-IHCJVETJSA-N |
異性体SMILES |
C(C[C@@H](C(=O)O)N)CN=C([15NH2])[15NH2] |
正規SMILES |
C(CC(C(=O)O)N)CN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



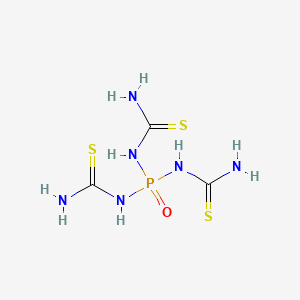

![3-Benzo[a]anthracen-12-ylpyridine](/img/structure/B12642911.png)

